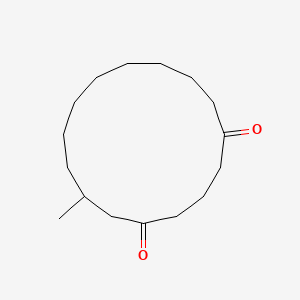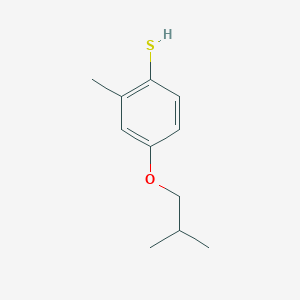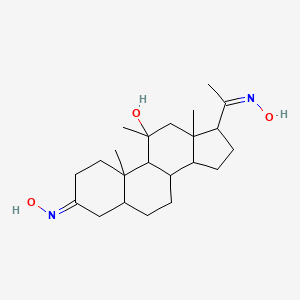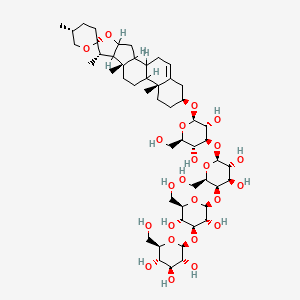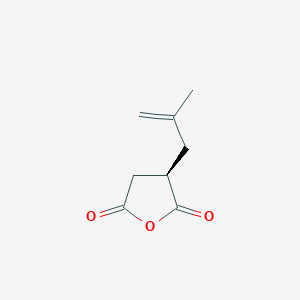
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with iso-butoxy and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iso-butoxy-4,5-difluorobenzene and propene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common catalysts include palladium or nickel complexes, while solvents such as toluene or dichloromethane are used to dissolve the reactants.
Reaction Steps: The key steps in the synthesis include the formation of the propene group and its subsequent attachment to the phenyl ring. This may involve reactions such as alkylation, halogenation, and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies, such as microwave-assisted synthesis or flow chemistry, can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or alkanes.
Substitution: The phenyl ring can undergo substitution reactions, where the iso-butoxy or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological pathways and interactions, especially in the context of drug discovery and development.
Medicine: The compound’s unique structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-butene: Similar structure with a butene group instead of propene.
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-ethene: Similar structure with an ethene group instead of propene.
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-methane: Similar structure with a methane group instead of propene.
Uniqueness
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene is unique due to its specific combination of iso-butoxy and difluoro substituents on the phenyl ring, along with the propene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H16F2O |
|---|---|
分子量 |
226.26 g/mol |
IUPAC名 |
1,2-difluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)13(15)12(7-10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3 |
InChIキー |
QQGULBKDEAZXHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C(=CC(=C1)CC=C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



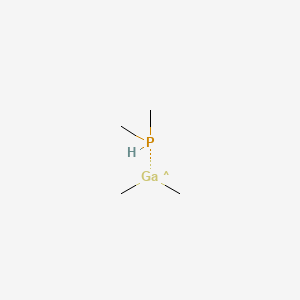
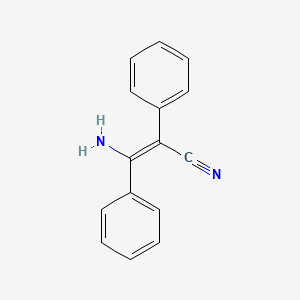
![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)


